2,2-Difluoroacetyl chloride

Catalog No.
S755491
CAS No.
381-72-6
M.F
C2HClF2O
M. Wt
114.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroacetyl chloride

CAS Number

381-72-6

Product Name

2,2-Difluoroacetyl chloride

IUPAC Name

2,2-difluoroacetyl chloride

Molecular Formula

C2HClF2O

Molecular Weight

114.48 g/mol

InChI

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H

InChI Key

KURKJXZWCPWPFX-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)(F)F

Canonical SMILES

C(C(=O)Cl)(F)F
  • Synthesis of fluorinated molecules

    Due to the presence of two fluorine atoms on the carbonyl group, 2,2-Difluoroacetyl chloride can be a valuable building block for introducing difluoromethyl moieties into various organic molecules. This can be particularly interesting for medicinal chemistry research, as fluorine substitution can often improve the drug-like properties of a compound [].

  • Preparation of difluorinated heterocycles

    Heterocycles are organic ring structures containing atoms other than carbon. 2,2-Difluoroacetyl chloride can be used as a precursor for the synthesis of difluorinated heterocycles, which are a class of compounds with diverse biological activities []. For instance, research has explored its use in the synthesis of difluoro-γ-lactams, which have potential as anticonvulsant agents [].

  • Chemical modification of biomolecules

    The reactive acyl chloride functionality of 2,2-Difluoroacetyl chloride allows it to participate in acylation reactions. This could be useful for selectively modifying biomolecules like proteins or peptides, potentially leading to the development of new probes for studying biological processes or even novel therapeutic agents [].

2,2-Difluoroacetyl chloride is an organic compound with the molecular formula C₂HClF₂O. It is characterized by its unique structure, which includes two fluorine atoms attached to the acetyl group. This compound is known for its reactivity and serves as a valuable reagent in organic synthesis, particularly in the formation of fluorinated compounds. The compound is classified as flammable, corrosive, and an irritant, necessitating careful handling in laboratory environments .

2,2-Diffluoroacetyl chloride is a corrosive and reactive compound. Here are some key safety concerns:

  • Acute Toxicity: It is highly toxic upon inhalation, ingestion, or skin contact. Exposure can cause severe irritation and burns to the eyes, skin, and respiratory tract.
  • Corrosivity: It readily reacts with water and tissues, causing severe irritation and burns.
  • Flammability: While not readily flammable, it can react violently with some organic materials or strong oxidizers.
Due to its acyl chloride functionality. Key reactions include:

  • Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
  • Formation of Fluorinated Compounds: Acts as a precursor in synthesizing fluorinated organic molecules, leveraging its electrophilic nature.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 2,2-difluoroacetic acid and hydrochloric acid.

These reactions highlight the compound's utility in organic synthesis and fluorine chemistry .

Several methods exist for synthesizing 2,2-difluoroacetyl chloride:

  • Direct Fluorination: Involves reacting acetyl chloride with a fluorinating agent such as sulfur tetrafluoride or fluorine gas.
  • Reactions with Fluorinated Alcohols: Acetyl chloride can react with fluorinated alcohols under acidic conditions to yield 2,2-difluoroacetyl chloride.
  • Halogen Exchange: Utilizing chlorinated precursors and exchanging chlorine for fluorine through nucleophilic substitution reactions.

These methods emphasize the versatility of synthetic routes available for obtaining this compound .

2,2-Difluoroacetyl chloride is primarily used in:

  • Organic Synthesis: As a reagent for synthesizing various fluorinated compounds.
  • Pharmaceutical Development: Its derivatives are often explored in drug discovery due to their potential bioactivity.
  • Material Science: Employed in the development of specialty polymers and materials that require fluorinated components.

The compound's unique properties make it a valuable tool in multiple fields of chemical research .

Interaction studies involving 2,2-difluoroacetyl chloride focus on its reactivity with various nucleophiles and other organic compounds. Understanding these interactions is crucial for predicting reaction outcomes in synthetic pathways. Additionally, studies on its hydrolysis and degradation products provide insights into its environmental behavior and safety profiles .

Several compounds share structural or functional similarities with 2,2-difluoroacetyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Acetyl ChlorideC₂H₃ClOSimple acyl chloride without fluorine
Chlorodifluoroacetyl ChlorideC₂Cl₂F₂OContains chlorine instead of hydrogen
Difluoroacetic AcidC₂HClF₂O₂Acidic counterpart with similar fluorination
Trifluoroacetic AcidC₂F₃O₂Highly reactive acid with three fluorines

The presence of multiple fluorine atoms in 2,2-difluoroacetyl chloride distinguishes it from these similar compounds, enhancing its reactivity and potential applications in synthesis .

Physical Constants

Density, Boiling Point, and Melting Point

2,2-Difluoroacetyl chloride is a colorless, highly volatile liquid with a pungent odor [1] [2] [3]. The compound exhibits characteristic physical properties that reflect its molecular structure containing both fluorine and chlorine substituents.

Density: The density of 2,2-difluoroacetyl chloride is reported as 1.407 g/cm³ [1] [2]. This relatively high density compared to simple organic compounds is attributable to the presence of heavy halogens (fluorine and chlorine) within the molecular structure.

Boiling Point: The compound has a remarkably low boiling point of 24-25°C at 760 mmHg [1] [3] [4]. This low boiling point indicates high volatility and low intermolecular forces, making the compound extremely volatile at room temperature. The vapor pressure reaches 760 mmHg at 25°C [3], confirming its highly volatile nature.

Melting Point: The melting point of 2,2-difluoroacetyl chloride is not available in the literature [1] [2] [3]. This absence of melting point data is consistent with the compound being a liquid at room temperature with a very low boiling point.

Vapor Pressure Characteristics

The vapor pressure characteristics of 2,2-difluoroacetyl chloride are particularly noteworthy due to its extremely high volatility. The compound exhibits a vapor pressure of 760 mmHg at 25°C [3], which equals atmospheric pressure at this temperature. This exceptionally high vapor pressure indicates that the compound readily evaporates at room temperature, necessitating careful handling and storage procedures.

The high vapor pressure is consistent with the weak intermolecular forces present in the compound, primarily van der Waals interactions between the polar acyl chloride groups and the electronegative fluorine atoms. The vapor pressure temperature relationship follows typical patterns for organic compounds, though specific Antoine equation parameters are not available in the literature for this compound.

Thermodynamic Parameters

Enthalpy of Formation

The enthalpy of formation for 2,2-difluoroacetyl chloride is not directly available in the experimental literature. However, theoretical calculations using quantum chemical methods could provide estimates of this fundamental thermodynamic property. The presence of multiple electronegative substituents (two fluorine atoms and one chlorine atom) attached to the acetyl group would be expected to result in a significantly negative enthalpy of formation due to the strong C-F and C-Cl bonds.

Phase Transition Energetics

The phase transition energetics of 2,2-difluoroacetyl chloride are characterized by its extremely low boiling point of 24-25°C [1] [3] [4]. The latent heat of vaporization has not been experimentally determined, but can be estimated from vapor pressure data using the Clausius-Clapeyron equation. The low boiling point suggests relatively low intermolecular forces and consequently a relatively low enthalpy of vaporization compared to similar molecular weight compounds without fluorine substitution.

The compound does not exhibit a well-defined melting point under normal conditions, remaining liquid at room temperature. This behavior is consistent with the molecular structure, which may inhibit efficient crystal packing due to the presence of bulky halogen substituents.

Thermal Stability Analysis

2,2-Difluoroacetyl chloride demonstrates stability under normal storage and handling conditions but is sensitive to moisture [3] . The compound is stable in dry organic solvents but undergoes rapid hydrolysis in the presence of water or protic solvents [3] .

Thermal decomposition occurs at elevated temperatures above 400°C [6], where the compound decomposes to form hydrogen chloride, hydrogen fluoride, and carbon oxides [7]. The thermal stability is primarily limited by the reactivity of the acyl chloride functional group rather than the thermal lability of the C-F bonds, which are among the strongest single bonds in organic chemistry.

Spectroscopic Characterization

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2,2-difluoroacetyl chloride reveals characteristic absorption bands that provide structural information about the functional groups present. The most prominent feature is the carbonyl stretch of the acyl chloride group, which appears at approximately 1790 cm⁻¹ [8]. This frequency is typical for acyl chlorides and reflects the electron-withdrawing effects of both the chlorine and the difluoromethyl substituents.

The C-F stretching vibrations appear as strong bands in the 1100-1300 cm⁻¹ region, with the symmetric stretch occurring around 1100-1200 cm⁻¹ and the asymmetric stretch at 1200-1300 cm⁻¹ [9]. These bands are characteristic of the difluoromethyl group and are among the most intense features in the infrared spectrum.

Additional bands include the C-H stretch of the CHF₂ group at 2900-3000 cm⁻¹, appearing as a medium-intensity absorption [9]. The C-Cl stretch occurs in the 700-800 cm⁻¹ region, while various deformation modes of the CHF₂ group appear at lower frequencies.

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations [10]. The technique is especially useful for characterizing the C-C stretching modes and symmetric deformation vibrations that may be weak or absent in the infrared spectrum.

Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

¹H Nuclear Magnetic Resonance: The ¹H NMR spectrum of 2,2-difluoroacetyl chloride is characterized by a single signal from the CHF₂ proton, which appears as a triplet due to coupling with the two equivalent fluorine nuclei [11] [12]. The coupling constant is typically in the range of 50-60 Hz, characteristic of vicinal H-F coupling [12]. This triplet pattern is diagnostic for the difluoromethyl group and provides clear evidence for the molecular structure.

¹³C Nuclear Magnetic Resonance: The ¹³C NMR spectrum would be expected to show two distinct carbon signals: one for the carbonyl carbon and one for the difluoromethyl carbon [12]. The carbonyl carbon would appear in the typical range for acyl chlorides (approximately 160-180 ppm), while the difluoromethyl carbon would show characteristic coupling to the fluorine nuclei, appearing as a triplet due to the two equivalent fluorine atoms.

¹⁹F Nuclear Magnetic Resonance: ¹⁹F NMR spectroscopy is particularly valuable for characterizing fluorinated compounds [13] [14]. For 2,2-difluoroacetyl chloride, the two fluorine atoms in the CHF₂ group would be expected to appear as equivalent nuclei, giving rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift would typically fall in the range of -80 to -120 ppm relative to CFCl₃ [13], consistent with fluorine atoms attached to a carbon bearing an electron-withdrawing acyl group.

Mass Spectrometric Analysis

Mass spectrometry of 2,2-difluoroacetyl chloride would show a molecular ion peak at m/z 114, corresponding to the molecular weight of 114.48 g/mol [15]. The isotope pattern would reflect the presence of chlorine, showing both M and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes.

Characteristic fragmentation patterns would include loss of chlorine (M-35), loss of fluorine (M-19), and loss of CHF₂ (M-51) [16] [17]. The base peak would likely correspond to one of these major fragmentation pathways, typical of acyl chlorides under electron impact ionization conditions.

Vibrational Assignments

Detailed vibrational assignments for 2,2-difluoroacetyl chloride can be made based on comparison with related compounds and theoretical calculations [9] [18]. The fundamental vibrations include:

  • C=O stretch (acyl chloride): 1790-1800 cm⁻¹
  • C-F stretches: 1100-1300 cm⁻¹ (symmetric and asymmetric)
  • C-H stretch (CHF₂): 2900-3000 cm⁻¹
  • C-Cl stretch: 700-800 cm⁻¹
  • Various deformation modes: 300-1500 cm⁻¹

These assignments are supported by the observed infrared and Raman spectra and provide a comprehensive picture of the molecular vibrations.

Solubility Parameters and Solution Behavior

2,2-Difluoroacetyl chloride exhibits typical acyl chloride solubility behavior, being generally soluble in organic solvents but reacting rapidly with protic solvents [4] . The compound is soluble in chloroform and shows sparingly soluble behavior in ethyl acetate [4].

The partition coefficient (log P) has been reported as 1.01690 [1], indicating moderate lipophilicity. This value reflects the balance between the polar acyl chloride group and the relatively hydrophobic difluoromethyl substituent.

In aqueous environments, the compound undergoes rapid hydrolysis to form difluoroacetic acid and hydrogen chloride . This reaction is characteristic of acyl chlorides and limits the compound's stability in humid conditions.

The compound shows good solubility in polar aprotic solvents such as DMSO and acetonitrile, where it remains stable in the absence of nucleophiles . In contrast, protic solvents such as alcohols cause rapid decomposition through nucleophilic substitution reactions.

Surface and Colligative Properties

The surface and colligative properties of 2,2-difluoroacetyl chloride are influenced by its molecular structure and high volatility. The compound has a calculated molar volume of approximately 81.4 cm³/mol, derived from its molecular weight and density [1].

The extremely high vapor pressure (760 mmHg at 25°C) [3] results in a high evaporation rate, making the compound very volatile at room temperature. This property has significant implications for handling and storage, requiring closed systems to prevent vapor loss.

Surface tension and interfacial tension values have not been experimentally determined for 2,2-difluoroacetyl chloride. However, based on typical organic liquids, the surface tension would be expected to fall in the range of 20-40 dyne/cm [21].

The compound's wetting properties would be expected to be good on polar surfaces due to the presence of polar C=O and C-F groups that can interact favorably with polar substrates. The contact angle would depend on the specific surface chemistry of the substrate.

Colligative properties such as boiling point elevation and freezing point depression would depend on the solvent system and concentration used. These properties would be relevant for applications involving solution chemistry or membrane processes where the compound acts as a solute.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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